(1R,5S)-3-(2,5-dioxopyrrolidin-1-yl)-N-(thiophen-2-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide
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Overview
Description
The compound contains several functional groups including a pyrrolidinone ring (2,5-dioxopyrrolidin-1-yl), a thiophene ring (thiophen-2-yl), and a bicyclic octane structure (8-azabicyclo[3.2.1]octane-8-carboxamide). These groups are common in many biologically active compounds and could potentially contribute to the compound’s properties .
Molecular Structure Analysis
The compound’s structure suggests it could exhibit interesting chemical properties. The presence of the bicyclic octane structure could impart rigidity to the molecule, potentially influencing its interactions with biological targets. The pyrrolidinone and thiophene rings are electron-rich, which could influence the compound’s reactivity .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of chemical reactions. For example, the pyrrolidinone ring can participate in nucleophilic substitution reactions, and the thiophene ring can undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. The presence of multiple functional groups in this compound suggests it could have diverse properties. For example, the pyrrolidinone ring could contribute to the compound’s polarity, potentially influencing its solubility in different solvents .Scientific Research Applications
Enantiomerically Pure Derivatives for Asymmetrical Syntheses
Research demonstrates the synthesis and application of enantiomerically pure derivatives of bicyclic pyrrolidine, such as "(1S, 5S)-2-Azabicyclo[3.3.0]octane" from related compounds. These derivatives serve as efficient chiral auxiliaries in Michael-type reactions, highlighting their role in creating asymmetrical synthetic pathways for developing new chemical entities (Martens & Lübben, 1991).
Tropane Derivatives in Pharmacology
The tropane skeleton, a core structure in many natural alkaloids and synthetic derivatives, exhibits a wide range of biological activities. Research into scopine derivatives, structurally similar to the compound , reveals their potential in developing new chemotherapeutic agents with analgetic, hypotensive, anti-Parkinsonian, and methacholinolytic activities (Vlasova et al., 2006).
Base Reactivity of Azabicyclic Compounds
Studies on azabicyclic compounds like "5-Hydroxy-7-oxo-6-azabicyclo[3.2.1]octane-1,2,2-tricarbonitriles" showcase their reactivity with bases. This reactivity leads to novel compounds with potential pharmaceutical applications, demonstrating the versatility of azabicyclic frameworks in drug development (Ershov et al., 2001).
Agonists for Cognitive Deficits Treatment
Specific derivatives, including "N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide," have been identified as agonists of the alpha7 neuronal nicotinic acetylcholine receptor. Such compounds are explored for their potential in treating cognitive deficits in conditions like schizophrenia, indicating the compound's relevance in neuroscience and pharmacology (Wishka et al., 2006).
Metabolic Pathways in Drug Development
Research into the metabolism and disposition of specific azabicyclo[2.2.2]oct-3-yl compounds in humans provides insights into their pharmacokinetics, including absorption, distribution, metabolism, and excretion. Such studies are crucial for drug development, ensuring safety and efficacy in therapeutic applications (Shaffer et al., 2007).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(2,5-dioxopyrrolidin-1-yl)-N-thiophen-2-yl-8-azabicyclo[3.2.1]octane-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c20-14-5-6-15(21)19(14)12-8-10-3-4-11(9-12)18(10)16(22)17-13-2-1-7-23-13/h1-2,7,10-12H,3-6,8-9H2,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKMQBAROWROSOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)NC3=CC=CS3)N4C(=O)CCC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,5S)-3-(2,5-dioxopyrrolidin-1-yl)-N-(thiophen-2-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide |
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